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Executive Summary
PF-06726304 acetate, also known as mevrometostat (PF-06821497), is a potent and selective

small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1][2][3]

[4] As a critical component of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a

pivotal role in epigenetic regulation through the methylation of histone H3 on lysine 27

(H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of various

malignancies, making it a compelling target for therapeutic intervention. This technical guide

elucidates the core mechanism of action of PF-06726304 acetate, details its biochemical and

cellular activity, provides key experimental protocols for its evaluation, and summarizes its

clinical development status.

Core Mechanism of Action
PF-06726304 acetate functions as a highly potent, S-adenosyl-L-methionine (SAM)-

competitive inhibitor of EZH2's methyltransferase activity.[2] By competing with the methyl

donor SAM, PF-06726304 acetate effectively blocks the catalytic function of the PRC2

complex. The primary molecular consequence of EZH2 inhibition is the prevention of the

trimethylation of histone H3 at lysine 27 (H3K27me3).[2][3]

The H3K27me3 mark is a hallmark of facultative heterochromatin and is fundamentally

associated with the transcriptional repression of target genes.[5][6] Consequently, by reducing
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global H3K27me3 levels, PF-06726304 acetate leads to the de-repression and reactivation of

silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation and inducing

apoptosis.[3] Notably, the inhibitor is effective against both wild-type EZH2 and clinically

relevant mutant forms, such as Y641N, which are prevalent in certain lymphomas.[1][3][4]

Signaling Pathway
The signaling pathway illustrates the central role of the PRC2 complex in gene silencing and

the intervention point of PF-06726304 acetate.
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Mechanism of EZH2 Inhibition by PF-06726304 acetate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1485434?utm_src=pdf-body-img
https://www.benchchem.com/product/b1485434?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1485434?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data
The following table summarizes the key in vitro potency and cellular activity data for PF-

06726304.

Parameter Target/Cell Line Value Reference

Ki Wild-Type EZH2 0.7 nM [1][3][4]

Y641N Mutant EZH2 3.0 nM [1][3][4]

IC50

EZH2

Methyltransferase

Activity

0.7 nM [2]

H3K27me3 Reduction

(Karpas-422 cells)
15 nM [1][3][4]

Cell Proliferation

(Karpas-422 cells)
25 nM [1][4]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The

following protocols are based on the primary research publication by Kung et al. (2016).[1][3]

EZH2 Biochemical Assay
This assay quantifies the enzymatic activity of the PRC2 complex and the inhibitory potential of

PF-06726304.

Complex Preparation: The PRC2 complex (containing EZH2, SUZ12, EED, and RbAp48)

with either wild-type or Y641N mutant EZH2 is diluted in assay buffer (100 mM Tris pH 8.5, 4

mM DTT, 0.01% Tween-20) to a final concentration of 5 nM.[5]

Substrate Addition: 25 µg/mL of oligonucleosomes are added as the histone substrate.[5]

Compound Incubation: PF-06726304 is serially diluted and added to the enzyme-substrate

mixture.
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Reaction Initiation: The reaction is initiated by adding 1.5 µM ³H-labeled SAM (S-adenosyl-L-

[methyl-³H]-methionine) with a specific activity of 0.94 µCi/well.[5] The reaction proceeds for

60 minutes at room temperature.[5]

Reaction Quenching: The reaction is stopped by adding trichloroacetic acid (TCA) to a final

concentration of 20%.[5]

Measurement: The mixture is filtered through a PVDF filter plate, washed five times with

PBS, and dried. The radioactivity, corresponding to the incorporation of the ³H-methyl group

into the histones, is measured by scintillation counting.[5]

Data Analysis: IC₅₀ values are determined by fitting the dose-response data to a four-

parameter logistic equation.

Cellular H3K27me3 ELISA
This protocol measures the level of H3K27 trimethylation in a cellular context.

Cell Culture and Treatment: Karpas-422 cells are plated in 96-well plates and treated with a

dilution series of PF-06726304 for 72 hours.[7]

Cell Lysis and Histone Extraction: Cells are lysed, and histones are extracted using an acid

extraction solution followed by neutralization.[7]

ELISA Plate Coating: The extracted histones are added to an ELISA plate and incubated

overnight at 4°C to allow for coating.[5]

Blocking: The plate is washed and blocked with a blocking buffer (PBS, 0.05% Tween 20,

2% BSA) for 2 hours.[5]

Antibody Incubation: The plate is incubated with a primary antibody specific for H3K27me3,

followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]

Detection: A TMB substrate is added, and the reaction is stopped with a stop solution. The

absorbance is read at 450 nm.[7]

Normalization: Results are often normalized to total histone H3 levels, determined in a

parallel ELISA.
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Cell Proliferation Assay
This assay assesses the anti-proliferative effect of the compound on cancer cells.

Cell Plating: Karpas-422 cells are seeded in 96-well plates at a density of 2,500 cells/well in

100 µL of complete culture medium.[7]

Compound Addition: PF-06726304 is serially diluted in culture medium and 25 µL is added to

the wells. The final DMSO concentration should be kept constant (e.g., 0.5%).[7]

Incubation: Plates are incubated for 72 hours at 37°C and 5% CO₂.[7]

Viability Measurement: Cell viability is measured using a commercially available reagent

such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active

cells.

Data Analysis: The luminescence signal is read on a plate reader, and IC₅₀ values are

calculated from the dose-response curve.

Clinical Development
PF-06726304, under the name mevrometostat (PF-06821497), is currently in clinical

development. A key study is the Phase 1/2 clinical trial NCT03460977, which is evaluating the

safety and efficacy of mevrometostat in patients with relapsed/refractory small cell lung cancer

(SCLC), metastatic castration-resistant prostate cancer (mCRPC), and follicular lymphoma

(FL).[1][2]

Recent data from this trial have shown promising results, particularly in mCRPC where

mevrometostat in combination with enzalutamide demonstrated a significant improvement in

radiographic progression-free survival (rPFS) compared to enzalutamide alone.[3][8] These

findings have led to the initiation of Phase 3 studies to further evaluate this combination in

mCRPC.

Conclusion
PF-06726304 acetate is a potent and selective EZH2 inhibitor that operates through a SAM-

competitive mechanism to reduce H3K27me3 levels, leading to the reactivation of silenced

genes and subsequent anti-proliferative effects in cancer cells. Its robust preclinical activity has
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translated into promising early clinical signals, positioning it as a significant therapeutic

candidate in the landscape of epigenetic modulators. The detailed protocols provided herein

offer a foundation for further research and development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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